molecular formula C21H19N3O B14957536 2-(1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

2-(1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

Cat. No.: B14957536
M. Wt: 329.4 g/mol
InChI Key: FIGXBDGORURNQE-UHFFFAOYSA-N
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Description

This compound is a bis-indole derivative featuring a pyrido[4,3-b]indole core linked to an indole moiety via an ethanone bridge. Its molecular formula is C20H17N3O, with a molecular weight of 305.38 g/mol . Synthesized via multi-step routes involving indole precursors and cyclization reactions, it is studied for pharmacological applications, though specific activities remain under investigation .

Properties

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

2-indol-1-yl-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

InChI

InChI=1S/C21H19N3O/c25-21(14-23-11-9-15-5-1-4-8-20(15)23)24-12-10-19-17(13-24)16-6-2-3-7-18(16)22-19/h1-9,11,22H,10,12-14H2

InChI Key

FIGXBDGORURNQE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CN4C=CC5=CC=CC=C54

Origin of Product

United States

Biological Activity

The compound 2-(1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone , also known by its CAS number 1351686-34-4, is a complex organic molecule featuring both indole and pyridoindole structures. This unique combination suggests potential interactions with various biological targets, making it of interest in pharmacological research. This article reviews the biological activity of this compound, emphasizing its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C22H18F3N3O2C_{22}H_{18}F_{3}N_{3}O_{2}, with a molecular weight of 413.4 g/mol. The structure includes an indole moiety fused with a tetrahydropyridoindole framework, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this structure exhibit significant biological activities, particularly in cancer research and neuropharmacology. The following sections detail specific findings related to its cytotoxicity and mechanisms of action.

Cytotoxicity Studies

In vitro studies have demonstrated that the compound exhibits potent cytotoxicity against various cancer cell lines. For instance:

  • Lung Cancer Cell Lines : The compound showed significant inhibitory effects on A549 (adenocarcinoma) and NCI-H460 (non-small cell lung cancer) cell lines with IC50 values of 4.57 µM and 5.53 µM respectively .
Cell LineIC50 Value (µM)
A5494.57 ± 0.25
NCI-H4605.53 ± 0.49

The mechanisms underlying the cytotoxic effects include:

  • Cell Cycle Arrest : Flow cytometric analysis revealed that treatment with the compound caused a significant increase in the G0/G1 phase population of A549 cells from 63.53% to 80.02%, indicating cell cycle arrest at this phase .
  • Induction of Apoptosis : The compound was found to induce early and late apoptosis in treated cells, as evidenced by Annexin V-FITC/PI flow cytometry assays. The percentage of early apoptotic cells increased from 4.08% in control to 26.90% upon treatment .
  • Anti-Clonogenic Effects : The compound exhibited strong anti-clonogenic activity against lung cancer cells, suggesting its potential to inhibit cancer cell proliferation effectively .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various targets such as EGFR kinase. The interaction energies for docked compounds were calculated, revealing favorable binding characteristics:

CompoundInteraction Energy (kcal/mol)
Compound 4i-17.47
Erlotinib-22.34

These results indicate that the compound may interact effectively with key enzymes involved in cancer progression.

Pharmacokinetics and ADME Properties

In silico studies assessing absorption, distribution, metabolism, and excretion (ADME) properties have shown promising results for this compound:

  • Intestinal Absorption : Most evaluated compounds demonstrated good intestinal absorption.
  • Blood-Brain Barrier Penetration : Some derivatives indicated high penetration into the central nervous system (CNS), which is crucial for neuropharmacological applications .

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives similar to this compound:

  • Neuropharmacology : Preliminary studies suggest that compounds with indole structures can enhance chloride ion currents mediated by CFTR, indicating potential therapeutic benefits for cystic fibrosis-related conditions .
  • Cancer Therapy : Research has focused on optimizing structure-activity relationships to enhance efficacy against various cancers through modification of indole and pyridoindole frameworks .

Comparison with Similar Compounds

Impact of Substituents on Pharmacological Profiles

  • Electron-Donating Groups (e.g., Methoxy) : The 8-methoxy analog () exhibits potent antioxidant activity due to improved radical scavenging via the methoxy group’s electron-donating effects .
  • Electron-Withdrawing Groups (e.g., Chloro, Fluoro) : Chloro substitution at the indole position () increases cytotoxicity by stabilizing charge-transfer interactions with DNA or enzymes . The 8-fluoro analog () shows enhanced bioavailability due to fluorine’s electronegativity and metabolic stability .
  • Bulkier Groups (e.g., Chlorophenyl) : The chlorophenyl-methoxy analog () demonstrates broad-spectrum antimicrobial activity, likely due to increased lipophilicity and target affinity .

Key Research Findings

Dual Heterocyclic Advantage: Compounds combining indole and pyridoindole moieties (e.g., target compound, ) show superior binding to serotonin receptors and kinase domains compared to mono-indole derivatives .

Positional Isomerism : The 1-yl indole position in the target compound vs. 3-yl in analogs () alters π-π stacking and hydrogen-bonding patterns, affecting receptor specificity .

Therapeutic Potential: The 6-chloro analog’s neuroprotective effects () are linked to NMDA receptor modulation, while the 8-methoxy analog () mitigates oxidative stress in neuronal models .

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